methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate
Description
Methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoylformamido linker and a 2-(3-fluorophenyl)-1,3-thiazole moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
methyl 4-[[2-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-29-21(28)13-5-7-16(8-6-13)24-19(27)18(26)23-10-9-17-12-30-20(25-17)14-3-2-4-15(22)11-14/h2-8,11-12H,9-10H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEBPJINHANBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural components:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Fluorophenyl Group : Enhances the compound's reactivity and interaction with biological targets.
- Carbamoyl and Formamido Groups : These functional groups may contribute to the compound's pharmacological profile.
Antimicrobial Activity
Compounds containing thiazole rings often exhibit significant antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the 3-fluorophenyl group may enhance these activities by improving binding affinity to microbial targets.
Anticancer Potential
Thiazole derivatives are also recognized for their anticancer effects. Studies have shown that thiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of this compound with cancer-related pathways merit further investigation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation of cancer cells or pathogens.
- Receptor Interaction : It may interact with specific receptors, modulating signaling pathways that control cell growth and apoptosis.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have demonstrated that thiazole derivatives exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound showed promising results in preliminary tests.
- Anticancer Activity : A study evaluating the cytotoxic effects of similar thiazole derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that these compounds could significantly reduce cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of thiazole derivatives to enhance their biological activity. Modifications to the fluorophenyl group and variations in the carbamoyl moiety have been explored to improve efficacy and selectivity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural features, such as benzoate esters, carbamoyl/urea groups, or fluorinated aromatic systems. Data are derived from studies on solubility, biological activity, and molecular interactions.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycles: The target compound contains a 1,3-thiazole ring, which is less common in the analogs listed. For example, highlights nitrothiophene-urea derivatives, while focuses on triazinyl-sulfonylurea herbicides. Thiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to thiophene or triazine analogs .
Fluorination Patterns :
- The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substitution in . Fluorine’s position on the aromatic ring can drastically alter electronic properties and steric interactions, influencing solubility and binding affinity .
Carbamoyl vs. Sulfonylurea Linkers :
- The carbamoylformamido group in the target compound differs from the sulfonylurea moieties in . Sulfonylureas are classic herbicides, whereas carbamoylformamido groups are more prevalent in enzyme inhibitors (e.g., aquaporins in ), suggesting divergent applications .
Ester Groups :
- The methyl benzoate ester in the target compound is shared with –6 analogs. Ethyl esters (e.g., ) may confer slower hydrolysis rates compared to methyl esters, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
